molecular formula C25H23N5O3S B2473461 3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 872197-44-9

3-(3,4-DIMETHYLBENZENESULFONYL)-N-(4-ETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2473461
CAS No.: 872197-44-9
M. Wt: 473.55
InChI Key: VVSFTQPMHKCAJV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the sulfonyl and ethoxyphenyl groups. Common reagents used in these reactions include sulfonyl chlorides, ethoxyphenyl amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, temperature control systems, and continuous flow processes to ensure consistent and scalable production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzenesulfonyl moiety.

    Reduction: Reduction reactions may target the triazoloquinazoline core, potentially altering its electronic properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are frequently employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-(3,4-Dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • 3-(3,4-Dimethylbenzenesulfonyl)-N-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
  • 3-(3,4-Dimethylbenzenesulfonyl)-N-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Comparison: Compared to its analogs, 3-(3,4-dimethylbenzenesulfonyl)-N-(4-ethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine exhibits unique properties due to the presence of the ethoxy group. This functional group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)sulfonyl-N-(4-ethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c1-4-33-19-12-10-18(11-13-19)26-23-21-7-5-6-8-22(21)30-24(27-23)25(28-29-30)34(31,32)20-14-9-16(2)17(3)15-20/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSFTQPMHKCAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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